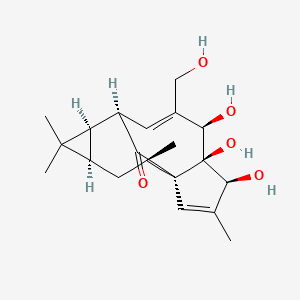

Isoingenol

Description

Contextualization within Diterpenoid Chemistry Research

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. mdpi.com They are classified based on their carbon skeletons, with well-known types including abietane, tigliane (B1223011), and ingenane (B1209409). nih.gov The ingenane diterpenoids, to which isoingenol belongs, are characterized by a unique and highly strained 5/7/6/3 tetracyclic ring system. mdpi.comnih.gov This intricate architecture is a hallmark of compounds isolated from plants of the Euphorbiaceae family. nih.govresearchgate.net

The ingenane skeleton is biosynthetically derived from the tigliane framework through a rearrangement. nih.gov This relationship is significant as tigliane diterpenoids, such as phorbol (B1677699), are known for their potent biological activities. illinois.edu this compound is the C(8) epimer of ingenol (B1671944), meaning they differ only in the three-dimensional arrangement at a single carbon atom. illinois.edu This subtle stereochemical difference has profound implications for their relative stability and biological properties. illinois.eduu-tokyo.ac.jp While ingenol exhibits a strained "in-out" conformation, this compound adopts a more stable "out-out" configuration, making it a thermodynamically favored isomer. illinois.eduu-tokyo.ac.jppitt.edu

Historical Perspective of Ingenane-Type Diterpenes in Academic Inquiry

The study of ingenane-type diterpenes began in 1968 with the isolation of ingenol from Euphorbia ingens. u-tokyo.ac.jpnih.gov The structure of ingenol was subsequently determined by X-ray crystallography in 1970. u-tokyo.ac.jp The early research into these compounds was largely driven by their interesting biological activities, including tumor-promoting properties. asm.org

This compound itself was identified as a key derivative and has been a subject of chemical and biological investigation since the early 1980s. google.comgoogleapis.com A significant portion of the research has focused on the synthesis of ingenol and its derivatives, a challenging task due to the molecule's complex and strained ring system. u-tokyo.ac.jpbham.ac.uk The total synthesis of this compound was a notable achievement in the field, providing a pathway to this less-strained isomer. scribd.com These synthetic efforts have not only provided access to these complex molecules for further study but have also pushed the boundaries of organic synthesis.

Significance of this compound in Contemporary Natural Product Research

Natural products remain a vital source of new chemical entities for drug discovery and have historically contributed significantly to pharmacotherapy. researchgate.netnih.govrroij.com Diterpenes from Euphorbia species, in particular, are of considerable interest due to their structural diversity and wide range of biological activities. mdpi.comresearchgate.net While many ingenane derivatives, such as ingenol mebutate, have been investigated for their therapeutic potential, this compound has primarily served a different, yet crucial, role in research. nih.govresearchgate.net

Due to its lack of the significant biological activity seen in its epimer ingenol, this compound is often used as a negative control in biological assays. researchgate.net This allows researchers to probe the specific structural requirements for the biological effects of ingenane diterpenes. The stark contrast in activity between ingenol and this compound highlights the critical importance of the "in-out" stereochemistry for interaction with biological targets like protein kinase C (PKC). u-tokyo.ac.jpasm.org

Furthermore, the synthesis of this compound and its derivatives continues to be an area of active research. scribd.com Attempts to synthesize the more strained ingenol often lead to the formation of the more stable this compound, presenting a significant synthetic challenge. bham.ac.uk Overcoming this thermodynamic preference is a key focus of many synthetic strategies, driving innovation in chemical methodology. illinois.edu The study of this compound, therefore, remains highly relevant, not only for understanding the structure-activity relationships of ingenane diterpenes but also for advancing the field of complex molecule synthesis. pitt.edu The ongoing exploration of natural products, facilitated by advancements in analytical and screening technologies, ensures that compounds like this compound will continue to be valuable tools in scientific discovery. nih.govcirad.fr

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1S,4S,5R,6R,9R,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one |

InChI |

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12-,13-,14+,15+,16-,19+,20-/m1/s1 |

InChI Key |

VEBVPUXQAPLADL-FIRXVRLHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO |

Pictograms |

Corrosive; Irritant |

Synonyms |

ingenol |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies for Isoingenol and Its Analogs

Total Synthesis Approaches to Isoingenol

The total synthesis of ingenol (B1671944), a close structural relative and precursor to this compound, has been a benchmark for excellence in organic synthesis for many years. The successful strategies developed for ingenol are directly applicable to the synthesis of this compound, which can often be obtained through a simple isomerization from ingenol.

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis is a powerful tool that allows chemists to deconstruct a complex target molecule into simpler, synthetically achievable precursors. leah4sci.comscribd.comnptel.ac.in For the ingenane (B1209409) skeleton, a key challenge is the construction of the unique "in-out" bicyclo[4.4.1]undecane core.

One of the pioneering total syntheses of (±)-ingenol, which can be converted to this compound, was accomplished by Winkler and coworkers. Their retrosynthetic strategy hinged on a pivotal intramolecular dioxenone photocycloaddition to forge the strained bicyclic system. researchgate.net This approach disconnected the complex core into more manageable building blocks.

Another notable strategy, developed by the late Professor Sir Jack E. Baldwin, involved a different approach to the ingenane core, showcasing the diversity of synthetic design. While not leading to a total synthesis, these studies provided valuable insights into the construction of the challenging ring system.

A more recent and highly efficient approach was reported by Baran and coworkers, who achieved a concise total synthesis of (±)-ingenol starting from (+)-3-carene, a readily available natural product. This biomimetic strategy rapidly assembles the core structure, demonstrating the power of cascade reactions in complex molecule synthesis.

A summary of key retrosynthetic disconnections is provided in the table below:

| Research Group | Key Disconnection/Strategy | Precursor Type |

| Winkler et al. | Intramolecular dioxenone photocycloaddition | Monocyclic dioxenone precursor |

| Baran et al. | Biomimetic cascade from (+)-3-carene | Terpene-derived starting material |

Stereocontrol and Stereoselective Transformations in Total Synthesis

The dense arrangement of stereocenters on the ingenane framework necessitates a high degree of stereocontrol throughout any synthetic sequence. numberanalytics.comox.ac.uk Chemists employ a variety of stereoselective reactions to ensure the correct three-dimensional arrangement of atoms in the final product.

In many syntheses, substrate-controlled reactions are utilized, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations. Conformational analysis plays a crucial role in predicting and controlling the stereoselectivity of these reactions. ox.ac.uk

For instance, the Winkler synthesis relied on the predictable stereochemical outcome of the key photocycloaddition reaction to set several stereocenters simultaneously. Subsequent functional group manipulations were then carried out in a stereocontrolled manner. researchgate.net

The Baran synthesis elegantly utilized the inherent chirality of the starting material, (+)-3-carene, to control the absolute stereochemistry of the final product. This "chiral pool" approach is a powerful and efficient strategy in asymmetric synthesis.

Novel Synthetic Routes and Methodological Advancements

The pursuit of complex natural products like this compound often drives the development of new synthetic methods and strategies. sc.eduweiyougroup.orgrsc.orgnih.gov The unique structural features of the ingenane skeleton have inspired chemists to devise innovative solutions to challenging synthetic problems.

The application of the intramolecular dioxenone photocycloaddition by Winkler and his team was a landmark achievement, demonstrating the utility of this reaction in the construction of highly strained ring systems. researchgate.net

The "two-phase" synthesis strategy employed by the Baran group represents a significant conceptual advance in the field of total synthesis. researchgate.netresearchgate.net This approach prioritizes the rapid construction of the carbon skeleton in the early stages, followed by a series of carefully orchestrated oxidation reactions to install the required functionality in the later stages. This strategy has proven to be highly effective for the synthesis of a variety of complex natural products.

Partial Synthesis from Precursor Molecules

Given the arduous nature of total synthesis, partial synthesis from readily available, structurally related natural products provides a more practical route to this compound and its analogs for biological investigation.

Semisynthetic Derivatization of Naturally Occurring Ingenanes

Ingenol, which can be isolated in large quantities from the seeds of the caper spurge plant (Euphorbia lathyris), is the most common starting material for the semisynthesis of this compound. The conversion of ingenol to this compound is a straightforward process that can be achieved by treatment with a base. This reaction proceeds through an equilibrium between ingenol and this compound, with this compound being the thermodynamically more stable isomer.

Once obtained, this compound can be further modified to produce a wide range of analogs. Esterification of the hydroxyl groups is a common strategy to explore structure-activity relationships. For example, ingenol mebutate, a drug used to treat actinic keratosis, is an ester of ingenol. researchgate.net Similar esterification strategies can be applied to this compound to generate novel compounds with potentially interesting biological activities. asm.org

Chemo- and Regioselective Modifications

The ingenane skeleton possesses multiple hydroxyl groups with varying degrees of reactivity. This difference in reactivity can be exploited to achieve chemo- and regioselective modifications, allowing chemists to selectively functionalize one hydroxyl group in the presence of others. beilstein-journals.orgnih.gov

The C3 hydroxyl group of ingenol is generally the most reactive, followed by the C5 and C20 hydroxyls. This reactivity profile allows for the selective acylation of the C3 position under carefully controlled conditions. By employing protecting group strategies, it is possible to selectively modify the less reactive hydroxyl groups as well.

This ability to selectively modify the ingenane core is crucial for the development of new therapeutic agents and for probing the molecular pharmacology of this important class of natural products. researchgate.net

Synthesis of this compound Analogs and Derivatives

The modification of the this compound core is a key strategy for developing new compounds with potentially improved stability, potency, and selectivity. This endeavor relies on sophisticated design principles and versatile synthetic methods to introduce structural diversity.

The design of this compound analogs is guided by established medicinal chemistry principles aimed at modulating biological activity through precise structural changes. The complex, rigid framework of the ingenane skeleton offers a unique platform for placing functional groups in specific geometric arrangements. wiley-vch.de

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of rational drug design. researchgate.net This approach is used to enhance desired activities, eliminate undesirable properties, or improve the pharmacokinetic profile of a lead compound. researchgate.net In the context of this compound analogs, bioisosteric replacements can be envisioned for various parts of the molecule. For instance, the ester functionalities, which are crucial for the biological activity of many ingenol derivatives, could be replaced with more stable amide or sulfonamide groups to improve metabolic stability while preserving key hydrogen bonding interactions. mdpi.com

While specific examples of bioisosteric replacement for this compound are not extensively documented, the principles are broadly applicable. The goal is to mimic the spatial arrangement and electronic properties of the original functional group to maintain or improve interaction with biological targets, such as Protein Kinase C (PKC). ncats.io For example, replacing the ester linkage with a group that mimics the geometry and hydrogen-bonding capability of the parent ester could lead to analogs with altered stability or potency. mdpi.com

Rational design leverages an understanding of the target's structure and the molecule's structure-activity relationships (SAR) to create analogs with improved properties. nih.govhelmholtz-hips.de For ingenol and its derivatives, it is known that their diverse biological activities, including pro-inflammatory and anti-cancer effects, are linked to their ability to activate PKC isoforms. ncats.ioopenaccessjournals.com

The design of new analogs focuses on modifying specific sites on the ingenane scaffold to fine-tune this interaction. Key considerations include:

Modulation of the C3-Ester Group: The ester group at the C3 position is critical for the bioactivity of ingenol derivatives. openaccessjournals.commdpi.com Rational design involves synthesizing a variety of esters to probe the effects of chain length, branching, and unsaturation on potency and selectivity. oup.comnih.gov For instance, studies on ingenol-3-esters have shown that activity varies significantly with the nature of the aliphatic acid chain. oup.comnih.gov

Modification of Other Hydroxyl Groups: The hydroxyl groups at positions C5 and C20 are also targets for modification. Acetylation at the C20 position of ingenol mebutate, for example, was explored to potentially enhance stability and hydrophobicity. researchgate.net

Scaffold Rigidity and Conformation: The rigid "in/out" bridged BC ring system of the ingenane core is a defining structural feature. illinois.edu Analogs that alter this core, such as Δ7,8-isoingenol, have been shown to exhibit different activity profiles. The 3-tetradecanoate of Δ7,8-isoingenol was found to be inactive as a tumor promoter, unlike its ingenol counterpart, highlighting the importance of the core's conformation for biological activity. oup.comnih.gov

A primary goal of these design strategies is to improve the chemical stability of the parent compound. Ingenol mebutate, for example, is susceptible to acyl migration in aqueous solutions, which can affect its bioactivity. researchgate.net Designing analogs with more stable ester groups or replacing the ester entirely are rational approaches to overcome this limitation. openaccessjournals.comresearchgate.net

The practical synthesis of this compound analogs requires robust and flexible chemical strategies that allow for the modification of a common core structure. This approach, sometimes termed "late-stage diversification," enables the efficient creation of a library of related compounds from a key intermediate. caltech.edublogspot.com

The introduction of new functional groups onto the this compound scaffold is essential for creating diverse analogs. libretexts.org These groups serve as handles for further modification or directly influence the molecule's biological properties. wiley-vch.denih.gov Strategies often focus on the selective functionalization of C-H bonds or the transformation of existing hydroxyl groups.

A "two-phase" synthetic strategy, as demonstrated in the total synthesis of ingenol, is particularly powerful for diversification. researchgate.netnih.gov This approach first constructs the core polycyclic skeleton (the "cyclase phase") and then introduces oxygenation and other functional groups in a subsequent "oxidase phase". blogspot.comresearchgate.net This method allows for the creation of analogs with deep-seated changes to the core that would be inaccessible through semi-synthesis from the natural product. researchgate.net For instance, divergent C-H oxidation of a common intermediate can lead to a variety of ingenane analogs with different oxidation patterns, which have been shown to correlate with their ability to interact with PKC. researchgate.net Furthermore, click-type functional groups, such as azides, can be installed on the scaffold, providing a versatile platform for attaching a wide range of moieties using highly efficient and orthogonal click chemistry. researchgate.netresearchgate.net

Given the established importance of the C3-ester in ingenol's bioactivity, the synthesis of various ester analogs is a primary focus of diversification efforts.

Ester Analogs: The most direct method for creating ester analogs is the semi-synthetic acylation of the parent alcohol, this compound, or more commonly, ingenol. google.com The C3-hydroxyl group is the most reactive secondary alcohol, allowing for regioselective esterification under controlled conditions. A variety of acylating agents, such as acyl chlorides or acid anhydrides, can be used. google.com For example, the synthesis of ingenol mebutate (ingenol-3-angelate) involves the esterification of ingenol with angelic acid derivatives. google.com However, this process can be complicated by the propensity of angelate esters to isomerize to the more stable tiglates. google.com

Studies on ingenol-3-esters have systematically explored how the ester side chain affects biological activity. A homologous series of ingenol-3-esters with varying aliphatic acid chain lengths demonstrated a clear structure-activity relationship.

| Compound | Aliphatic Acid Chain | Tumor-Promoting Activity |

| Ingenol-3-acetate | Acetic acid (C2) | Very Weak |

| Ingenol-3-butyrate | Butyric acid (C4) | Weak |

| Ingenol-3-hexanoate | Hexanoic acid (C6) | Weak |

| Ingenol-3-octanoate | Octanoic acid (C8) | Strong |

| 3-O-tetradecanoylingenol (3-TI) | Tetradecanoic acid (C14) | Strong (Maximal) |

| Ingenol-3-hexadecanoate (3-HI) | Hexadecanoic acid (C16) | Strong |

| Δ7,8-isoingenol-3-tetradecanoate | Tetradecanoic acid (C14) | Inactive |

Table 1: Structure-Activity Relationship of Ingenol-3-Esters and an this compound Analog. Data sourced from Carcinogenesis, Vol. 8, No. 1. oup.comnih.gov

Ether Analogs: The synthesis of ether analogs of this compound is less common but represents a valuable strategy for creating more stable derivatives, as the ether linkage is generally more resistant to hydrolysis than an ester linkage. Standard Williamson ether synthesis conditions, involving the deprotonation of a hydroxyl group with a strong base followed by reaction with an alkyl halide, could be applied. Selective protection of the other hydroxyl groups on the this compound core would be necessary to achieve regiocontrol, likely targeting the reactive C3-hydroxyl group. While specific syntheses of this compound ethers are not prominent in the literature, the synthesis of thioether analogs of related compounds has been reported, demonstrating the feasibility of replacing the ester linkage with other functionalities. reddit.com

Introduction of Functional Groups

Advanced Reaction Methodologies in this compound Analog Synthesis

The synthesis of analogs of this compound, a complex diterpenoid, has benefited significantly from the advent of advanced reaction methodologies. These modern techniques allow for precise modifications of the intricate ingenane scaffold, paving the way for the creation of novel derivatives with potentially enhanced or unique biological activities. Key among these advanced methods are C–H functionalization and photoredox catalysis, which enable late-stage modifications that were previously challenging or impossible to achieve.

C–H Functionalization: A Paradigm Shift in Analog Synthesis

Direct C–H functionalization has emerged as a powerful strategy for modifying complex molecules like this compound. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, allowing for the direct conversion of strong, unactivated C–H bonds into new chemical bonds (C–C, C–O, C–N, etc.). rsc.org This is particularly advantageous in the context of the ingenol framework, where the dense arrangement of functional groups can complicate traditional synthetic manipulations.

A notable application of this methodology is the "two-phase" synthesis approach, which involves building a less-oxidized carbon skeleton first, followed by strategic, late-stage C–H oxidations to install the necessary functional groups. researchgate.netnih.gov This strategy has been successfully employed to generate a variety of ingenol analogs that would be difficult to access through semisynthesis from the natural product itself. nih.gov By systematically altering the functional groups on the ingenane core through a series of C–H activation steps, researchers have been able to produce analogs with distinct biological profiles. nih.gov

For instance, research has demonstrated that C–H oxidation can be used to modify the ingenol core, leading to analogs with high selectivity for specific protein kinase C (PKC) isoforms. nih.gov This selective activation is crucial for developing therapeutic agents with fewer side effects. The ability to directly oxidize specific C–H bonds on the ingenane scaffold has allowed for a systematic investigation of structure-activity relationships (SAR), revealing that the oxidation state of the core is a key determinant of its interaction with PKC. nih.gov

Table 1: Examples of C–H Functionalization in Ingenol Analog Synthesis This table is based on findings from studies on ingenol and its derivatives, illustrating the types of transformations possible.

| Reaction Type | Key Reagent/Catalyst | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| C–H Oxidation | Not Specified | C4 and C5 positions | Creation of analogs with removed hydroxyl groups, leading to altered PKCδ activation. | nih.gov |

| C(sp²)–H Iodination | Palladium Catalyst | Aromatic Ring | Introduction of an iodine atom, providing a handle for further cross-coupling reactions. | rsc.org |

| C–H Oxidation | Not Specified | Various core positions | Divergent synthesis of complex ingenanes from a common intermediate. | nih.gov |

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has become an increasingly important tool in organic synthesis, offering mild and environmentally friendly conditions for generating highly reactive radical intermediates. researchgate.netmdpi.com This methodology is particularly well-suited for the late-stage functionalization of complex natural products. In the context of this compound analog synthesis, photoredox catalysis can be used to introduce a wide range of functional groups that are not easily accessible through other means.

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has further expanded the scope of these transformations. researchgate.net This dual catalytic approach can facilitate complex bond formations under exceptionally mild conditions. For example, photoredox-catalyzed reactions could be envisioned for the cyanodifluoromethylation or the introduction of other fluorinated motifs onto the this compound backbone, a modification known to influence the pharmacokinetic properties of drug candidates. researchgate.net

While specific, published examples of photoredox catalysis applied directly to the this compound molecule are not detailed in the provided search results, the principles of this technology are broadly applicable. mdpi.comnih.gov The generation of radical species from stable precursors under visible light allows for selective reactions at various positions on the molecule, which could be used to create libraries of novel this compound analogs for biological screening. researchgate.netmdpi.com

Table 2: Potential Applications of Photoredox Catalysis for this compound Analogs This table extrapolates from general principles of photoredox catalysis to potential modifications of the this compound scaffold.

| Reaction Type | Catalyst System (Example) | Potential Modification | Desired Outcome | Reference |

|---|---|---|---|---|

| Hydroetherification | Acridinium Salt Photocatalyst | Intramolecular cyclization of an appended alkenyl alcohol. | Formation of a new ether-containing ring structure. | sigmaaldrich.com |

| Radical Addition | Iridium or Ruthenium-based photocatalyst | Addition of functionalized radicals (e.g., trifluoromethyl) to an alkene moiety. | Introduction of fluorine-containing groups to enhance metabolic stability. | mdpi.comsigmaaldrich.com |

| C-H Functionalization | Xanthone Photosensitizer | Pyridination of a C(sp³)–H bond. | Installation of a pyridine (B92270) label for biological studies or to alter solubility. | nih.gov |

The integration of these advanced synthetic methodologies into the synthetic strategy for this compound analogs is crucial. It not only overcomes the limitations of sourcing the parent compound from nature but also provides a platform for chemical innovation, enabling the synthesis of derivatives with fine-tuned properties. frontiersin.orgopenaccessjournals.com The continued development and application of methods like C–H functionalization and photoredox catalysis will undoubtedly lead to the discovery of new this compound-based chemical entities.

Biosynthesis and Pathway Elucidation of Ingenane Diterpenes

Proposed Biosynthetic Pathways of Ingenol (B1671944) and Related Ingenanes

The biosynthesis of ingenane (B1209409) diterpenes is a complex process involving a series of enzymatic reactions that transform a common precursor into a variety of structurally diverse molecules. ontosight.ainih.gov The proposed pathway involves initial cyclizations, rearrangements, and subsequent oxidative modifications. nih.govosti.gov

Early Precursor Identification and Enzymatic Transformations

The journey to ingenanes begins with geranylgeranyl pyrophosphate (GGPP), a universal C20 precursor for diterpenoids. ontosight.ainih.gov The first committed step is the cyclization of GGPP to form casbene (B1241624), a macrocyclic diterpene. nih.govnih.gov This reaction is catalyzed by casbene synthase, a well-characterized terpene cyclase. nih.gov Casbene then serves as the foundational scaffold for the subsequent construction of the more complex ingenane skeleton. nih.gov

Key Cyclization Events and Rearrangement Mechanisms

Following the formation of casbene, a series of remarkable cyclization and rearrangement reactions occur. While the exact sequence and enzymatic control are still under investigation, it is proposed that casbene undergoes further cyclizations to form intermediates with lathyrane and tigliane (B1223011) skeletons before ultimately yielding the ingenane core. sogang.ac.krnih.gov An important intermediate in this cascade is jolkinol C, a lathyrane diterpene. osti.govpnas.org The conversion of casbene to jolkinol C involves regio-specific oxidations at C5 and C9, catalyzed by cytochrome P450 enzymes (CYP71D445 and CYP726A27), followed by an alcohol dehydrogenase (ADH)-mediated cyclization. osti.govpnas.org This unconventional cyclization, driven by dehydrogenation of hydroxyl groups, leads to the formation of the characteristic ring systems of lathyrane and subsequently ingenane diterpenoids. osti.govpnas.org A key and challenging feature of the ingenane skeleton is the "in,out" stereochemistry of the bicyclo[4.4.1]undecane core, which is thought to be established through a vinylogous pinacol (B44631) rearrangement of a tigliane precursor. sogang.ac.kracs.org

Oxidative Steps and Late-Stage Functionalization

The final stages of ingenane biosynthesis involve a series of oxidative modifications that introduce hydroxyl and other functional groups to the core structure, contributing to the diversity and biological activity of these compounds. researchgate.net These late-stage functionalization reactions are primarily catalyzed by cytochrome P450 monooxygenases. nih.gov For instance, the synthesis of ingenol involves the strategic installation of a tetraol moiety. sogang.ac.kr The introduction of the C-20 alcohol can be achieved through allylic oxidation. sogang.ac.krthieme-connect.com These oxidative steps are crucial for creating the specific chemical features that define the pharmacological properties of different ingenane derivatives. rsc.org

Advanced Methodologies for Biosynthetic Pathway Investigation

Elucidating the intricate biosynthetic pathways of ingenane diterpenes requires a combination of sophisticated techniques that can probe the enzymatic reactions and identify the genes responsible for them.

Isotopic Labeling Studies in Plant Cell Cultures

Isotopic labeling is a powerful tool for tracing the metabolic fate of precursors and intermediates in a biosynthetic pathway. chempep.comcreative-proteomics.com In the context of ingenane biosynthesis, stable isotope-labeled precursors, such as ¹³C- or ¹⁴C-labeled geranylgeranyl pyrophosphate or casbene, can be fed to plant cell cultures of Euphorbia species. nih.gov By analyzing the distribution of the isotopic label in the resulting ingenane diterpenes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon atoms and deduce the sequence of bond formations and rearrangements. chempep.comcreative-proteomics.com Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another relevant technique that allows for the quantitative analysis of proteins, which can be applied to study the expression levels of biosynthetic enzymes under different conditions. nih.govisotope.com

Genetic and Genomic Approaches for Enzyme Discovery

The advent of high-throughput sequencing and bioinformatics has revolutionized the discovery of genes encoding biosynthetic enzymes. mdpi.comnih.gov Transcriptome analysis of tissues actively producing ingenanes, such as the latex of Euphorbia plants, can identify candidate genes that are highly expressed. pnas.orgpnas.org By comparing the transcriptomes of high- and low-producing plant lines or different tissues, researchers can narrow down the list of potential genes involved in the pathway. pnas.org

Genome mining approaches, which search for clusters of co-regulated genes (biosynthetic gene clusters), have also been instrumental. mdpi.com Once candidate genes are identified, their function can be verified through heterologous expression in model organisms like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). pnas.orgresearchgate.net This involves introducing the candidate gene into the host organism and then providing the substrate to see if the expected product is formed. researchgate.net Furthermore, techniques like virus-induced gene silencing (VIGS) can be used to downregulate the expression of a specific gene in the native plant, allowing researchers to observe the effect on the accumulation of ingenane diterpenes and confirm the gene's role in the pathway. pnas.orgresearchgate.net

Heterologous Expression Systems for Pathway Reconstruction

The intricate biosynthetic pathways of ingenane diterpenes, including the precursor isoingenol, present significant challenges for complete elucidation within their native plant species. The complexity of plant genomes and metabolic networks often obscures the direct relationships between genes and their enzymatic products. To overcome these hurdles, researchers have turned to heterologous expression systems, which allow for the reconstruction and characterization of biosynthetic pathways in more tractable microbial or plant hosts. These systems serve as powerful platforms for verifying enzyme function and for the potential biotechnological production of high-value diterpenoids. pnas.orgnih.gov

The primary heterologous hosts utilized for reconstructing the initial stages of ingenane biosynthesis are the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, and the plant Nicotiana benthamiana. pnas.orgosti.gov Each system offers distinct advantages for expressing plant-derived enzymes, particularly the challenging membrane-bound cytochrome P450 monooxygenases (CYPs) that are crucial for the oxidative transformations in the pathway. mdpi.combiorxiv.org

Reconstruction efforts typically begin with the expression of casbene synthase (CBS), the enzyme that catalyzes the formation of the macrocyclic diterpene casbene from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). pnas.orgnih.gov Casbene is the foundational skeleton for a wide array of complex diterpenoids in the Euphorbiaceae family, including the lathyrane, tigliane, and ingenane types. nih.govresearchgate.net Subsequent steps involve the systematic introduction of candidate CYP enzymes, identified through transcriptomic analysis of the source plant, to catalyze specific oxidation reactions on the casbene scaffold. pnas.orgosti.gov

A significant breakthrough in pathway elucidation was the use of Agrobacterium-mediated transient expression in Nicotiana benthamiana. pnas.org This system is particularly effective for the functional characterization of plant CYPs. pnas.orgbiorxiv.org For instance, researchers co-expressed a casbene synthase with candidate CYPs from Euphorbia lathyris to identify the enzymes responsible for the initial oxygenation steps. This approach successfully identified CYP71D445 and CYP726A27 as regio-specific casbene monooxygenases that catalyze 9-oxidation and 5-oxidation of casbene, respectively. pnas.orgosti.gov

Further pathway reconstruction in N. benthamiana involved the co-expression of these two CYPs along with an alcohol dehydrogenase (ADH). pnas.org This combination led to the production of the lathyrane diterpene jolkinol C, a key intermediate believed to be a precursor to the ingenane core. pnas.orgnih.gov This demonstrated that heterologous expression could successfully reconstitute multiple enzymatic steps in a single host, providing clear evidence for the function of each enzyme in the sequence. pnas.orgnih.gov

Saccharomyces cerevisiae has also been extensively engineered for diterpenoid production. osti.gov While expressing membrane-bound plant CYPs can be challenging in yeast, optimization strategies have led to significant success. osti.govscienceopen.com By engineering yeast for high-level production of casbene and then introducing the identified CYPs and ADH from E. lathyris and Jatropha curcas, researchers were able to produce jolkinol C at high titers. osti.gov This work underscores the potential of yeast as a scalable production chassis for important pharmaceutical precursors derived from the ingenane pathway. nih.govosti.gov The table below summarizes key enzymes from E. lathyris and their functions as determined through heterologous expression studies.

| Enzyme | Enzyme Type | Host System(s) for Characterization | Substrate | Product(s) | Function in Pathway | Citation(s) |

| CBS | Casbene Synthase | N. benthamiana, S. cerevisiae | Geranylgeranyl diphosphate (GGPP) | Casbene | Forms the initial macrocyclic diterpene scaffold. | pnas.orgnih.gov |

| CYP71D445 | Cytochrome P450 | N. benthamiana, S. cerevisiae | Casbene | 9-hydroxycasbene | Catalyzes regio-specific 9-oxidation of casbene. | pnas.orgosti.gov |

| CYP726A27 | Cytochrome P450 | N. benthamiana, S. cerevisiae | Casbene, 9-hydroxycasbene | 5-hydroxycasbene, 5,9-dihydroxycasbene | Catalyzes regio-specific 5-oxidation of casbene. | pnas.orgosti.gov |

| ADH1 | Alcohol Dehydrogenase | N. benthamiana, E. coli | Oxidized casbene intermediates | Jolkinol C | Catalyzes dehydrogenation and subsequent cyclization to form a lathyrane scaffold. | pnas.orgosti.gov |

While the complete biosynthetic pathway from geranylgeranyl diphosphate to this compound has not been fully reconstituted in a single heterologous host, these studies represent critical progress. They have successfully elucidated the early, foundational steps leading to key lathyrane intermediates. The established heterologous systems now serve as the essential tools for discovering and characterizing the subsequent, and likely more complex, enzymatic transformations required to form the characteristic ingenane skeleton of ingenol and its isomer, this compound. osti.govnih.gov Future work will focus on identifying the remaining CYPs and other enzymes responsible for the intricate ring closures and rearrangements that convert lathyranes into ingenanes. nih.govd-nb.info

Structure Activity Relationship Sar Studies of Isoingenol and Its Derivatives

Identification of Key Structural Motifs for Cellular and Molecular Interactions.nih.govresearchgate.netresearchgate.netkulturkaufhaus.deresearchgate.netmdpi.com

Role of Specific Hydroxyl Groups and Esterifications

The hydroxyl groups on the isoingenol scaffold are critical for its biological activity, and their esterification can dramatically alter its properties. nih.govbyjus.comresearchgate.net Research has highlighted the importance of the hydroxyl groups at positions C3 and C20 for bioactivity. researchgate.net Esterification, the process of converting an alcohol to an ester by reacting it with a carboxylic acid, at these and other positions can modulate the molecule's polarity, lipophilicity, and ultimately its ability to interact with cellular targets. byjus.comnih.govrsc.org

For instance, a series of 3-esters of ingenol (B1671944), a closely related compound, demonstrated that the length of the aliphatic ester chain significantly influences its tumor-promoting activity. nih.gov While short-chain esters like the 3-acetate were weak promoters, activity increased with chain length, peaking with the 3-tetradecanoate. nih.gov This suggests that the lipophilicity conferred by the ester group is a key determinant of biological function.

| Derivative | Ester Group at C3 | Relative Activity |

| Ingenol 3-acetate | Acetate | Weak |

| Ingenol 3-butyrate | Butyrate | Weak |

| Ingenol 3-hexanoate | Hexanoate | Weak |

| Ingenol 3-octanoate | Octanoate | Strong |

| Ingenol 3-tetradecanoate | Tetradecanoate | Strong (Prototype) |

| Data derived from studies on homologous aliphatic 3-esters of ingenol, a related ingenane (B1209409) diterpenoid. nih.gov |

Influence of the Ingenane Skeleton Configuration

The rigid and uniquely shaped ingenane skeleton provides the fundamental framework for the spatial arrangement of functional groups. researchgate.net This tetracyclic diterpenoid core, characterized by a distinctive "inside-out" bridged ring system, is crucial for orienting the key interacting moieties, such as hydroxyl and ester groups, in a precise three-dimensional manner for optimal binding to target proteins. mdpi.com

The stereochemistry of the ingenane core is vital. For example, the Δ7,8-isoingenol-3-tetradecanoate, a derivative with an altered ingenane skeleton, was found to be inactive as a tumor promoter, in stark contrast to the potent activity of ingenol-3-tetradecanoate. nih.gov This highlights that even subtle changes in the core structure can lead to a complete loss of biological activity, underscoring the importance of the specific configuration of the ingenane framework for molecular recognition.

Impact of Substituent Modifications on Bioactivity Profiles.nih.govresearchgate.netresearchgate.netkulturkaufhaus.demdpi.com

Modifying the substituents on the this compound backbone has profound effects on its biological activity, influencing both its affinity for cellular targets and the subsequent downstream signaling events.

Alterations in Binding Affinity to Cellular Targets

Many ingenane derivatives, including this compound analogs, are known to interact with protein kinase C (PKC) isozymes. researchgate.net The nature and position of ester groups significantly impact the binding affinity to these key signaling proteins. For example, ingenol 3-angelate is a known activator of PKC. researchgate.netplos.org

Studies on various ingenol derivatives have shown that modifications to the ester at the C3 position can fine-tune the binding affinity. While the 3-angelate substituent leads to nanomolar binding potency, other esters, such as benzoates, have also been explored. researchgate.net For instance, 2,6-disubstituted benzoate (B1203000) derivatives with an aniline (B41778) group at C2 demonstrated potent PKCδ activity, suggesting that both the ester and other substitutions on the aromatic ring contribute to the binding affinity. researchgate.net

| Isoform | Effect of Ingenol Derivatives |

| PKCδ | Activated by ingenol-3-angelate and certain benzoate derivatives. researchgate.netresearchgate.net |

| PKCθ | Implicated in the signaling pathway activated by ingenol-3-angelate (PEP005). researchgate.net |

| This table summarizes the interaction of ingenol derivatives with specific Protein Kinase C (PKC) isoforms. |

Modulation of Downstream Signaling Events

The activation of cellular targets like PKC by this compound derivatives triggers a cascade of downstream signaling events. googleapis.com A prominent pathway affected is the NF-κB signaling pathway, which plays a crucial role in various cellular processes, including immune responses and inflammation. researchgate.netplos.org

Ingenol-3-angelate (also known as PEP005) has been shown to reactivate latent HIV by inducing the PKCδ/θ-IκBα/ε-NF-κB signaling pathway. researchgate.net This demonstrates that specific substituent patterns on the this compound core can lead to the modulation of complex intracellular signaling networks. The synergistic effect of PEP005 with other agents like JQ1, a p-TEFb agonist, further highlights the potential to fine-tune cellular responses through targeted modifications of the this compound structure. plos.org

Conformational Analysis and its Relation to Biological Recognition.nih.govmdpi.comnih.govbohrium.compublichealthtoxicology.com

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and bind to a biological target. nih.govpublichealthtoxicology.com For a molecule as complex as this compound, understanding its conformational preferences is key to deciphering its mechanism of action. mdpi.comnih.gov

Computational Modeling of this compound Conformations

Computational modeling has been an essential tool for exploring the three-dimensional arrangements of atoms, or conformations, that molecules like this compound can adopt. These methods calculate the potential energy of different conformations, providing insights into their relative stability and likelihood of existence.

A key structural feature of the ingenane diterpenoid core, to which both ingenol and this compound belong, is the "in-out" stereochemistry of the bridgehead protons. In ingenol, the arrangement is described as "in-out," which creates a highly strained and unique three-dimensional shape. This compound, on the other hand, is the C-8 epimer of ingenol, possessing an "out-out" configuration. pitt.eduillinois.edu

Computational studies have quantified the energetic differences between these two isomers. It has been estimated that ingenol is significantly more strained than this compound by approximately 5.9 kcal/mol. pitt.eduillinois.edu This substantial difference in strain energy dictates the preferred conformations of these molecules. The lower strain energy of this compound suggests that it adopts a more relaxed and thermodynamically stable conformation compared to the constrained structure of ingenol.

This difference in conformational stability is believed to be a primary determinant of their differing biological activities. The highly strained conformation of ingenol is thought to be pre-organized for binding to the C1 domain of PKC, a key step in its activation. In contrast, the more stable, lower-energy conformation of this compound is not conducive to this interaction, which is consistent with the observed lack of biological activity of this compound derivatives. bham.ac.uk The isomerization of ingenol to the more stable this compound, where the double bond shifts to a bridgehead carbon, results in a total loss of the tumor-promoting properties seen with ingenol esters. e-bookshelf.de

Experimental Validation of Active Conformations in Research Models

Experimental studies have consistently validated the computational predictions regarding the importance of the ingenol scaffold's conformation for biological activity. The "in-out" configuration of ingenol is crucial for its ability to activate PKC isoforms, while the "out-out" configuration of this compound renders its derivatives largely inactive. bham.ac.uk Consequently, this compound and its esters have often been utilized as negative controls in biological assays to confirm that the observed effects of ingenol derivatives are indeed due to their specific interaction with targets like PKC. e-bookshelf.de

The primary mechanism of action for active ingenol esters is their ability to bind to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). psu.edu This binding event recruits PKC to the cell membrane, leading to its activation. The specific conformation of ingenol is critical for this high-affinity binding.

In contrast, derivatives of this compound, with their altered three-dimensional structure, fail to effectively bind to and activate PKC. This has been demonstrated in various studies where synthetic routes leading to this compound derivatives resulted in biologically inactive compounds. bham.ac.uk

To illustrate the structure-activity relationship, the binding affinities of various active ingenol derivatives for different PKC isoforms have been determined. For instance, ingenol-3-angelate (I3A) has been shown to bind with high affinity to several PKC isoforms.

Table 1: Binding Affinities (Ki) of Ingenol-3-Angelate for Protein Kinase C (PKC) Isoforms psu.edu

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

These findings underscore the stringent conformational requirements for activating PKC. The data clearly indicates that the specific spatial arrangement of the ingenol core is paramount for biological activity, a conformation that is not shared by its more stable but inactive epimer, this compound.

Molecular and Cellular Mechanisms of Action of Isoingenol

Signaling Pathway Modulation in Preclinical Models

The activation of PKC by isoingenol and its derivatives triggers the modulation of several downstream signaling pathways, which have been investigated in various preclinical models. nih.govbiorxiv.org

One of the key pathways affected by ingenol (B1671944) derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.net The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular activities. Ingenol mebutate, for instance, has been shown to activate the PKCδ/MEK/ERK pathway. researchgate.net

Another critical signaling pathway modulated by ingenol compounds is the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. mdpi.com The activation of PKC can lead to the activation of the NF-κB pathway. mdpi.com

The modulation of signaling pathways like MAPK and NF-κB ultimately leads to changes in gene expression and protein synthesis. ozbiosciences.compressbooks.pub Gene expression is the process by which information from a gene is used to synthesize a functional gene product, such as a protein. pressbooks.pubnih.gov This process involves transcription (DNA to mRNA) and translation (mRNA to protein). ozbiosciences.comnih.gov

Regulation of gene expression can occur at multiple levels, including transcriptional and post-transcriptional controls. ozbiosciences.compressbooks.pub The activation of transcription factors like NF-κB directly influences which genes are transcribed. mdpi.com For example, ingenol 3-angelate has been shown to induce the secretion of the inflammatory cytokine interleukin-6 (IL-6) in WEHI-231 cells, indicating an upregulation of the gene encoding this protein. researchgate.netdntb.gov.ua The regulation of protein synthesis can also occur post-translationally through modifications that affect protein function and stability. nih.govyoutube.com

Effects on Intracellular Signaling Cascades (e.g., NF-κB, MAPK)

Cellular Responses and Phenotypes in Research Models

The molecular and signaling events triggered by this compound culminate in a variety of cellular responses and phenotypes in research models. nih.govnih.gov These responses are often cell-type dependent and reflect the specific signaling pathways activated.

In several cell lines, including WEHI-231, HOP-92, and Colo-205, ingenol 3-angelate has been shown to inhibit cell proliferation. psu.eduresearchgate.net Furthermore, studies have demonstrated that ingenol derivatives can induce both apoptosis (programmed cell death) and necrosis. researchgate.net For example, ingenol mebutate induces cell death in keratinocytes. researchgate.net This pro-apoptotic effect can be associated with the activation of specific PKC isoforms, such as PKCδ, and the disruption of the mitochondrial membrane potential. researchgate.net

The observed cellular phenotypes are a direct consequence of the intricate network of signaling pathways modulated by this compound and its derivatives, highlighting the compound's complex mechanism of action.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)

Programmed cell death is a fundamental process for tissue homeostasis and the elimination of damaged or cancerous cells. The two primary forms of cell death are apoptosis and necrosis. Apoptosis is a highly regulated and programmed "cellular suicide" that avoids triggering an inflammatory response. rnlkwc.ac.innih.gov In contrast, necrosis is a form of uncontrolled cell death resulting from acute injury, which leads to the loss of cell membrane integrity and the release of cellular contents, thereby initiating inflammation. assaygenie.comwikipedia.org

The molecular mechanisms of this compound derivatives are closely linked to their ability to activate protein kinase C (PKC). pitt.edu The PKC family of enzymes is deeply involved in the regulation of cell survival and apoptosis. psu.edu Depending on the specific isoform activated and the cellular context, PKC can have either pro-apoptotic or anti-apoptotic effects. For instance, the activation of certain PKC isoforms is a critical step in initiating signaling cascades that lead to cellular dismantling. pitt.edupsu.edu While the direct action of this compound on inducing these pathways is a subject of ongoing research, the activity of its analogues, such as ingenol 3-angelate, is tied to PKC activation. This interaction suggests a potential mechanism for influencing programmed cell death. The activation of PKC can lead to the phosphorylation of various downstream targets that are integral to the apoptotic machinery.

Modulation of Cell Proliferation and Differentiation

This compound derivatives have demonstrated significant effects on cell proliferation and differentiation, largely through their function as potent activators of protein kinase C (PKC). psu.edu Phorbol (B1677699) esters, which are structurally analogous to ingenol esters, are known to induce both proliferation and differentiation depending on the cell type. ucl.ac.uk

Research on ingenol 3-angelate (I3A), a well-studied ingenol ester, has shown that it inhibits cell proliferation across various cancer cell lines. psu.edu This anti-proliferative effect is comparable to that of the potent PKC activator Phorbol 12-myristate 13-acetate (PMA), although sometimes with slightly lower potency. psu.eduresearchgate.net The sensitivity to these compounds varies between different cell lines. psu.edu For example, studies have documented the inhibition of cell growth in B cell lymphoma, colon cancer, and lung cancer cells. psu.edu The activation of specific PKC isoforms, such as PKC-δ, has been linked to growth inhibition and differentiation. psu.edu

Table 1: Effect of Ingenol 3-Angelate (I3A) on Cell Proliferation

| Cell Line | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| WEHI-231 | B cell lymphoma | Inhibition of proliferation | psu.eduresearchgate.net |

| Colo-205 | Colon cancer | Inhibition of proliferation | psu.eduresearchgate.net |

| HOP-92 | Lung cancer | Inhibition of proliferation | researchgate.net |

The differential effects on proliferation versus differentiation are modulated by the specific PKC isoforms expressed in a given cell and their dynamic interactions with other cellular factors. researchgate.net

Immunomodulatory Effects in Cellular Contexts

Immunomodulators are substances that can stimulate or suppress components of the immune system, including both cellular and humoral immunity. nih.gov Derivatives of this compound have been shown to possess immunomodulatory properties, again primarily through the activation of the PKC signaling pathway. researchgate.net This activation can trigger a cascade of events, including the stimulation of immune cells and the production of signaling molecules called cytokines. nih.gov

A key finding is the ability of ingenol 3-angelate (I3A) to induce the secretion of pro-inflammatory cytokines. dntb.gov.ua In WEHI-231 B cell lymphoma cells, I3A was found to stimulate a higher level of Interleukin-6 (IL-6) secretion compared to Phorbol 12-myristate 13-acetate (PMA). dntb.gov.ua This response is mediated by the PKC-dependent activation of transcription factors, such as NF-κB, which are master regulators of inflammatory responses. researchgate.net The release of such cytokines is a hallmark of an immune response, recruiting and activating other immune cells to a specific site. researchgate.net

Table 2: Immunomodulatory Activity of Ingenol 3-Angelate (I3A)

| Cell Line | Compound | Effect | Mediating Pathway | Reference |

|---|---|---|---|---|

| WEHI-231 | Ingenol 3-angelate (I3A) | Induction of Interleukin-6 (IL-6) secretion | Protein Kinase C (PKC), NF-κB | researchgate.netdntb.gov.ua |

These findings underscore the potential of this compound-related compounds to act as potent immunomodulators by directly influencing the behavior of immune cells and promoting inflammatory signaling in specific cellular contexts. researchgate.netdntb.gov.ua

Pharmacological Research in Preclinical Systems

Mechanistic Pharmacological Investigations in Cell Lines and Animal Models

Effects on Enzyme Activity and Protein Function

The pharmacological profile of isoingenol is largely defined by its relationship to its structural isomer, ingenol (B1671944), and its derivatives. This compound itself is generally considered to be biologically inactive and has been utilized as a negative control in various biological studies. researchgate.netkulturkaufhaus.dee-bookshelf.de The significant biological activity observed in this class of compounds stems from ingenol esters, which are potent modulators of specific protein functions.

The primary molecular target for active ingenane (B1209409) diterpenes, such as the well-studied analog ingenol-3-angelate (also known as ingenol mebutate), is the Protein Kinase C (PKC) family of enzymes. researchgate.netpsu.eduopenaccessjournals.com PKCs are serine/threonine kinases that are central to cellular signal transduction, controlling processes like cell proliferation, differentiation, and apoptosis. psu.eduias.ac.in Ingenol-3-angelate and other active analogs function as potent activators of classical and novel PKC isoforms. researchgate.net This activation occurs through binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). researchgate.net

Upon activation by an ingenol ester, PKC isoforms translocate from the cytoplasm to various cellular membranes, a key step in their functional pathway. researchgate.net Studies with ingenol-3-angelate have demonstrated dose-dependent down-regulation of several PKC isoforms upon prolonged treatment, with the sensitivity and selectivity of this effect varying between different cell lines and isoforms. psu.edu For example, in WEHI-231 cells, ingenol-3-angelate was less potent than the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA) in down-regulating conventional PKC isoforms (α, βI, βII), but showed similar potency for novel isoforms (δ, ε). psu.edu Conversely, in Colo-205 cells, it was significantly more potent than PMA in down-regulating PKC-ε and PKC-δ. psu.edu This differential modulation of PKC isoforms is believed to underlie the diverse biological outcomes elicited by these compounds.

Table 1: Effect of Ingenol-3-Angelate on Protein Kinase C (PKC) Isoform Down-Regulation in Different Cell Lines

| Cell Line | PKC Isoform | Observed Effect and Potency Relative to PMA | Citation |

|---|---|---|---|

| WEHI-231 | Conventional (α, βI, βII) | Down-regulated; ~10-fold less potent than PMA. | psu.edu |

| Novel (δ) | Down-regulated; Less difference in potency compared to PMA. | psu.edu | |

| Novel (ε) | Down-regulated; No apparent difference in potency compared to PMA. | psu.edu | |

| Colo-205 | Novel (ε) | Most sensitive to down-regulation; ~10-30 fold more potent than PMA. | psu.edu |

| Novel (δ) | Down-regulated; ~10-30 fold more potent than PMA. | psu.edu | |

| Conventional (α, βI) | Least sensitive to down-regulation. | psu.edu |

Comparative Pharmacological Profiles of this compound and its Analogs

A stark difference in biological activity is observed when comparing this compound to its active isomer, ingenol, and their respective analogs. The isomerization from ingenol to this compound results in a complete loss of the biological activity for which ingenol esters are known. kulturkaufhaus.dee-bookshelf.de Research has demonstrated that while 3-O-tetradecanoylingenol is a potent tumor promoter, the corresponding ester of its isomer, Δ7,8-isoingenol-3-tetradecanoate, is inactive at the same dose level. nih.gov

Within the family of active ingenol analogs, potency and efficacy vary significantly based on the nature of the ester group at the C-3 position. Ingenol-3-angelate (ingenol mebutate) has shown greater potency in reactivating latent HIV from primary T-cells than other latency-reversing agents like prostratin. plos.org Further synthetic modifications have yielded analogs with improved pharmacological properties. For instance, ingenol disoxate was found to have a significantly higher cytotoxic potency against cancer cell lines compared to ingenol mebutate. researchgate.net Similarly, other ingenane derivatives, such as 17-acetoxyingenol 3-angelate 20-acetate and 17-acetoxyingenol 3-angelate 5,20-diacetate, exhibited stronger cytotoxic activity on keratinocytes than ingenol mebutate, with IC50 values of 0.39 μM and 0.32 μM, respectively, compared to 0.84 μM for ingenol mebutate. mdpi.com

Table 2: Comparative Cytotoxic Potency of Ingenol Analogs

| Compound | Model System | Potency (IC50) | Citation |

|---|---|---|---|

| Ingenol Mebutate | Keratinocytes (HPV-Ker) | 0.84 μM | mdpi.com |

| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocytes (HPV-Ker) | 0.39 μM | mdpi.com |

| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocytes (HPV-Ker) | 0.32 μM | mdpi.com |

| Ingenol Mebutate | Colon 205 cell line | 10 nM | researchgate.net |

| Ingenol Disoxate | HeLa / HSC-5 cells | Significantly higher cytotoxic potency relative to ingenol mebutate | researchgate.net |

The dramatic difference in activity between ingenol and this compound analogs is rooted in their distinct three-dimensional structures. The ingenane skeleton features a unique and highly strained "inside-outside" bicyclo[4.4.1]undecane ring system. pitt.edu The key difference between ingenol and its C-8 epimer, this compound, is the stereochemistry at this bridgehead carbon. This inversion leads to a more stable, less strained conformation in this compound, which is believed to be incompatible with effective binding to the target protein, PKC. pitt.edu The high strain energy of the ingenol conformation appears to be a prerequisite for its biological activity.

Beyond the core skeleton, specific functional groups are critical for the activity of ingenol analogs, forming the basis of their structure-activity relationship (SAR).

C-3 Ester Moiety : Ingenol itself is biologically inactive. researchgate.net The presence of an ester group at the C-3 hydroxyl is essential for activity, as the carbonyl of the ester is thought to interact with the C1 domain of PKC. researchgate.netresearchgate.net The length and nature of this acyl chain modulate the potency; for instance, in a series of homologous aliphatic 3-esters of ingenol, maximal tumor-promoting activity was found with the 3-tetradecanoate ester. nih.gov

C-5 and C-20 Hydroxyl Groups : Free hydroxyl groups at the C-5 and C-20 positions are crucial for maintaining biological effects. Chemical modification, such as methylation, of these hydroxyl groups leads to the elimination of activity. researchgate.netresearchgate.net These groups, along with the C-4 hydroxyl, are also involved in pH-dependent acyl migration, which can lead to the degradation of the compound and loss of potency. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Research on Isoingenol

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of isoingenol, which is often isolated from complex plant extracts or synthesized alongside various isomers and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of pharmaceutical compounds. chromatographyonline.comgoogleapis.com For ingenane (B1209409) diterpenes like this compound, HPLC methods are vital for quantifying the active pharmaceutical ingredient (API) and detecting any impurities or degradation products that may affect efficacy and safety. chromatographyonline.com Stability-indicating HPLC methods are specifically developed to separate the intact compound from products that may form under various stress conditions, such as exposure to acid, base, light, heat, and oxidation. chromatographyonline.comasiapharmaceutics.info

In the context of ingenol (B1671944) derivatives, HPLC has been employed to monitor stability, with findings indicating that factors like pH can significantly impact the compound's integrity. For instance, studies on ingenol-3-angelate (I3A 'b'), a close analog, showed that stability, as measured by HPLC peak purity, was greatest in citrate (B86180) buffer at a low pH (2.75) and lowest at a higher pH (4.00). justia.comgoogle.com The development of these methods often involves reversed-phase columns (e.g., C18) with a gradient elution using a mobile phase composed of solvents like acetonitrile (B52724) and acidified water. jfda-online.comjapsonline.com Ultra-high performance liquid chromatography (UHPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (MS/MS), has been validated for the rapid and reliable quantification of ingenol in various plant extracts, demonstrating its utility in purity assessment and raw material screening. researchgate.netnih.gov

Table 1: Representative HPLC Conditions for Ingenane Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | jfda-online.comresearchgate.net |

| Mobile Phase | Acetonitrile and water (gradient) | jfda-online.com |

| Detection | UV or Mass Spectrometry (MS) | jfda-online.comresearchgate.net |

| Application | Purity, Stability, Quantification | justia.comresearchgate.net |

Chiral Chromatography for Stereoisomer Separation

The three-dimensional structure of a molecule is critical to its biological function. This compound and ingenol are stereoisomers, specifically epimers at the C-8 position, which results in significant differences in their molecular strain and shape. pitt.edu Such subtle structural differences can lead to vastly different biological activities. Therefore, the ability to separate and analyze these stereoisomers is essential. diva-portal.orgresearchgate.net

Chiral chromatography is the primary method for separating enantiomers and diastereomers. libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different rates and thus enabling their separation. ntu.edu.sgresearchgate.net Polysaccharide-based CSPs are among the most widely used and effective for separating a broad range of chiral compounds. chromatographyonline.comelementlabsolutions.com While specific chiral separation methods for this compound are not extensively documented, the principles of chiral HPLC are directly applicable. ntu.edu.sg The separation can be achieved directly on a chiral column or indirectly by derivatizing the isomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. ntu.edu.sgnih.gov Given the therapeutic interest in ingenanes, developing robust chiral separation methods is crucial for ensuring the stereoisomeric purity of any potential drug candidate. researchgate.net

Spectroscopic Methods for Mechanistic and Structural Insights

Spectroscopic techniques provide profound insights into the molecular structure, conformation, and behavior of compounds like this compound in biological systems.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of organic molecules in solution. pnas.orgauremn.org.brresearchgate.net For complex polycyclic structures like ingenane diterpenoids, advanced 1D and 2D NMR techniques are essential for unambiguous structure elucidation. tandfonline.comnih.govnih.gov

The process involves assigning the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule. This is achieved using a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, helping to trace out the carbon skeleton. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule. acs.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), providing crucial information about the molecule's three-dimensional shape and stereochemistry. acs.orgmdpi.com

Studies on newly isolated ingenane diterpenoids have successfully used these methods to determine their complete structures, including the relative stereochemistry of all chiral centers. acs.orgacs.orgdntb.gov.ua For example, NOESY correlations have been used to establish the co-facial orientation of specific protons, defining the characteristic "in-out" bicyclic system of ingenanes. acs.org Low-temperature NMR studies can even allow for the observation of distinct conformers in equilibrium. researchgate.netnih.gov

Table 2: Key NMR Experiments for Structural Elucidation of Ingenanes

| NMR Experiment | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. | rsc.org |

| ¹³C NMR | Carbon chemical shifts, reveals number of unique carbons. | nih.gov |

| COSY | Reveals ¹H-¹H spin-spin coupling networks. | acs.org |

| HSQC | Correlates ¹H with directly attached ¹³C atoms. | mdpi.com |

| HMBC | Correlates ¹H and ¹³C over 2-3 bonds, establishes connectivity. | acs.org |

| NOESY | Shows through-space ¹H-¹H correlations, defines 3D conformation. | acs.org |

Mass Spectrometry-Based Techniques for Metabolomics and Proteomics

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, making it central to the fields of metabolomics and proteomics. thermofisher.combiocrates.comsilantes.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological samples. sci-hub.se

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In the context of this compound research, metabolomics aims to identify the products formed when the compound is processed by the body. A comprehensive study on ingenol, its isomer, utilized UPLC-Q/TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) to characterize its metabolic profile in rats. rsc.orgrsc.org This study identified 18 different metabolites in plasma, urine, and feces, revealing that hydroxylation, oxygenation, sulfonation, and glucuronidation were the primary metabolic pathways. rsc.org

Proteomics involves the large-scale study of proteins. Chemical proteomics can be used to identify the protein targets with which a drug molecule interacts. For the ingenol class of compounds, a chemical proteomics approach successfully identified the mitochondrial carnitine-acylcarnitine translocase SLC25A20 as a functional target, providing insight into the compound's mechanism of action at a molecular level. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the confident identification of unknown compounds like metabolites. ijpras.comresearchgate.net The high resolving power of instruments like TOF and Orbitrap allows for the determination of the elemental formula of a metabolite from its exact mass. thermofisher.comijpras.com

In the metabolic study of ingenol, HRMS was instrumental. rsc.orgrsc.org By obtaining accurate mass data for the parent drug and its metabolites, researchers could propose elemental compositions for the observed metabolic products. ijpras.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where a specific metabolite ion is isolated, fragmented, and its fragment ions are analyzed. silantes.comthermofisher.com Comparing the fragmentation pattern of a metabolite to that of the parent compound helps to pinpoint the site of metabolic modification (e.g., the position of a hydroxyl group addition). rsc.orgsciex.com This combination of accurate mass measurement and fragmentation analysis is the gold standard for metabolite identification in modern drug discovery. ijpras.comsciex.com

Imaging Mass Spectrometry for Cellular Distribution Studies

Imaging Mass Spectrometry (IMS) represents a powerful, label-free analytical technique that provides spatial distribution maps of molecules directly from biological tissues. nih.govrsc.org This methodology combines the chemical specificity of a mass spectrometer with the spatial fidelity of microscopy to visualize the location and relative abundance of a wide range of compounds, from small molecules and metabolites to large proteins. nih.govfrontiersin.org Unlike traditional analytical methods that require homogenization of tissue, which results in the loss of crucial spatial information, IMS preserves the cellular and histological context of the analytes. rsc.org

The general workflow of an IMS experiment involves mounting a thin tissue section onto a conductive slide. rsc.org A focused energy source, such as a laser or an ion beam, is rastered across the sample surface. oup.com At each discrete point (pixel), analytes are desorbed and ionized, and a full mass spectrum is acquired. frontiersin.org Specialized software then compiles these spectra to generate ion density maps, creating a molecular image that shows the distribution of specific masses (and thus specific molecules) across the tissue. frontiersin.org

Several ionization techniques are commonly employed in IMS, each with distinct advantages:

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is one of the most widely used techniques for IMS. nih.gov In MALDI-IMS, the tissue sample is coated with a matrix of small organic molecules that absorb energy from a UV laser. nih.gov This energy is transferred to the analytes, promoting "soft" ionization with minimal fragmentation. nih.gov MALDI is highly versatile and has been successfully used to image a variety of natural products in plant and animal tissues. nih.gov However, the presence of matrix ions can sometimes interfere with the detection of low molecular weight compounds (below 500 Da). nih.gov

Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique, meaning it can be performed under normal atmospheric conditions with minimal sample preparation and without a matrix. frontiersin.org It uses a charged solvent spray to desorb and ionize molecules from the sample surface. frontiersin.org This method avoids the potential interference from matrix compounds, making it suitable for the analysis of small molecules. frontiersin.org

Secondary Ion Mass Spectrometry (SIMS): SIMS uses a high-energy primary ion beam to bombard the sample surface, which causes the ejection of secondary ions that are then analyzed. mdpi.com SIMS offers very high spatial resolution, capable of subcellular imaging. mdpi.com

While direct IMS studies specifically mapping the cellular distribution of this compound are not prominently documented in publicly available literature, the technology has been successfully applied to other diterpenoids. For instance, MALDI-IMS was used to investigate the distribution of the neoclerodane diterpenoid salvinorin A on the leaf surfaces of Salvia divinorum. researchgate.net The study revealed that salvinorin A and its precursor, salvinorin B, were co-localized within the peltate trichomes of the plant. researchgate.net This type of analysis provides critical insights into the sites of biosynthesis and storage of natural products.

Given its proven utility for related compounds, IMS holds significant potential for this compound research. It could be employed to map the precise location of this compound within the tissues of Euphorbia plants, identifying specific cell types or structures where the compound accumulates. Such studies would be invaluable for understanding its physiological role in the plant and for optimizing extraction strategies.

Table 1: Overview of Major Imaging Mass Spectrometry (IMS) Techniques

| Technique | Ionization Principle | Typical Spatial Resolution | Key Advantages | Primary Applications for Natural Products |

|---|---|---|---|---|

| MALDI-IMS | A UV laser excites a chemical matrix, which transfers energy to the analyte, causing soft desorption and ionization. nih.gov | 5-50 µm oup.com | High sensitivity for a broad range of molecules, well-established protocols. nih.gov | Mapping lipids, peptides, and small molecule secondary metabolites in tissues. nih.gov |

| DESI-MSI | A charged solvent spray is directed at the sample surface, desorbing and ionizing analytes. frontiersin.org | 50-200 µm | Ambient conditions, no matrix required, minimal sample preparation. frontiersin.org | Surface analysis of natural products, differentiating chemically similar species on a surface. nih.gov |

| SIMS | A focused primary ion beam sputters the sample surface, generating secondary ions from the analyte. mdpi.com | Down to 50 nm mdpi.com | Very high spatial resolution, enabling subcellular imaging and elemental mapping. mdpi.com | High-resolution localization of metabolites in specific cellular compartments. mdpi.com |

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding